molecular formula C14H22O B135424 2,4-Di-tert-butylphenol CAS No. 96-76-4

2,4-Di-tert-butylphenol

Cat. No. B135424
CAS RN: 96-76-4
M. Wt: 204.31 g/mol
InChI Key: ICKWICRCANNIBI-UHFFFAOYSA-N
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Description

2,4-Di-tert-butylphenol (2,4-DTBP) is a volatile organic compound with the molecular structure C14H22O. It is a secondary metabolite produced by various organisms and is often a major component of volatile or essential oils. This compound exhibits potent toxicity against a wide range of testing organisms, including bacteria, fungi, and even the producing organisms themselves. The reasons for its production and the regulatory mechanisms behind its autotoxicity are not fully understood .

Synthesis Analysis

2,4-DTBP can be synthesized using methyl tert-butyl ether (MTBE) as an alkylating agent. The optimal yield of 61.5% was achieved when the ratio of MTBE to phenol was 1 to 2.1, with 1.0 mL of sulfuric acid, a reaction time of 1 hour, and a temperature of 85°C . Additionally, 2,4-DTBP was purified from a newly isolated Lactococcus sp. using solvent extraction and chromatographic techniques .

Molecular Structure Analysis

The molecular characterization of 2,4-DTBP has been conducted using ESI-MS, (1)H NMR, and FTIR analysis, confirming its structure . The introduction of tert-butyl side groups in related compounds has been shown to increase interchain distance and decrease intermolecular force and packing ability, leading to materials with low dielectric constants and high organosolubility .

Chemical Reactions Analysis

2,4-DTBP and its analogs have been involved in various chemical reactions. For instance, the electrochemical oxidation of 2,4,6-tri-tert-butylphenol, a related compound, has been investigated, revealing the formation of phenoxonium ions and subsequent products in different solvents . The synthesis of organophosphorus derivatives of 2,6-di-tert-butyl-4-methylphenol, a compound structurally similar to 2,4-DTBP, has also been reported .

Physical and Chemical Properties Analysis

2,4-DTBP has demonstrated fungicidal activity against Aspergillus niger, Fusarium oxysporum, and Penicillium chrysogenum. It also showed remarkable cytotoxicity against HeLa cancer cells with an IC50 value of 10 µg/mL. In biocontrol experiments, 2,4-DTBP supplemented fractions prevented the growth of fungi on wheat grains . The compound's bioactivities, including its toxicity, suggest its potential for development as a biopreservative and dietary antioxidant . The thermochemical properties of di-tert-butylphenol isomers have been studied, providing insights into their enthalpies of formation and bond dissociation energies .

Scientific Research Applications

Synthesis and Production

Synthesis of 2,4-Di-tert-butylphenol : The production and synthesis of 2,4-Di-tert-butylphenol have been studied extensively. Research reveals that the synthesis can be efficiently carried out in a fluid bed reactor connected to a fixed bed reactor, using isobutylene as an alkylating agent and strong acidity positive ion exchange resin as a catalyst. This process ensures a high conversion ratio of phenol and a significant yield of 2,4-Di-tert-butylphenol (Fan Wen-ge, 2004).

Bioactivities and Environmental Impact

Natural Sources and Bioactivities : 2,4-Di-tert-butylphenol is a widespread toxic secondary metabolite produced by various organisms. Despite its potent toxicity to most organisms, including its producers, the compound is prevalent in many species across different families, often as a major component of volatile or essential oils. The exact reason why organisms produce this autotoxic compound remains unclear, though it's speculated to be part of endocidal regulation (Fuqiang Zhao et al., 2020).

Electrochemical Reactivity : The compound's electrochemical reactivity has been investigated, particularly its interaction with superoxide anion radicals. Studies using various electrochemical methods suggest that different compounds within the same class exhibit varying degrees of radical activity, indicating that 2,4-Di-tert-butylphenol and its analogs may be effective in regulating oxidative processes (Nicole L. Zabik et al., 2019).

Environmental and Physiological Interactions

Herbicidal Properties : Investigations into the herbicidal properties of 2,4-Di-tert-butylphenol have demonstrated its significant potential in weed management. The compound induces oxidative stress in weeds, leading to membrane damage and impaired photosynthetic processes, highlighting its use in controlling specific weed species (T. Chuah et al., 2015).

Degradation Kinetics : The degradation kinetics of 2,4-Di-tert-butylphenol have been studied, particularly in UV/persulfate systems. These studies provide insights into the degradation pathways and the influence of various factors on the degradation process, contributing to our understanding of its behavior in environmental contexts (Qiongfang Wang et al., 2016).

Safety And Hazards

2,4-DTBP may cause eye and skin irritation. It may also cause irritation of the digestive tract and respiratory tract irritation .

Future Directions

Further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future . It shows promise as a potential pest controller that can exclusively target insects . Moreover, it could act as an obesogen and endocrine disruptor via RXRs .

properties

IUPAC Name

2,4-ditert-butylphenol
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InChI

InChI=1S/C14H22O/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6/h7-9,15H,1-6H3
Source PubChem
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InChI Key

ICKWICRCANNIBI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C
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Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O
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DSSTOX Substance ID

DTXSID2026602
Record name 2,4-Di-tert-butylphenol
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Molecular Weight

206.32 g/mol
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Physical Description

Liquid; Liquid, Other Solid; Other Solid, Solid; [EPA ChAMP: Hazard Characterization] Yellow or white crystalline solid; [Sigma-Aldrich MSDS], Solid
Record name Phenol, 2,4-bis(1,1-dimethylethyl)-
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Record name 2,4-Di-tert-butylphenol
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Boiling Point

263.5 °C, 263.00 to 264.00 °C. @ 760.00 mm Hg
Record name 2,4-Di-tert-butylphenol
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Solubility

In water, 35 mg/L at 25 °C, Slightly soluble in carbon tetrachloride; insoluble in alkali, 0.035 mg/mL at 25 °C
Record name 2,4-Di-tert-butylphenol
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Vapor Pressure

0.0075 [mmHg], 4.77X10-3 mm Hg at 24 °C (extrapolated)
Record name 2,4-Di-tert-butylphenol
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Product Name

2,4-Di-tert-butylphenol

Color/Form

White to yellow powder or solid

CAS RN

96-76-4
Record name 2,4-Di-tert-butylphenol
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Record name 2,4-DI-TERT-BUTYLPHENOL
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Melting Point

56.5 °C
Record name 2,4-Di-tert-butylphenol
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Synthesis routes and methods I

Procedure details

Referring to 3,5-di-tert-butylsalicylic acid as an example salicylic acid derivative, it is possible to selectively synthesize zinc 3,5-di-tert-butylsalicylate by adding drop by drop a solution containing a zinc provider to a solution of 3,5-di-tert-butylsalicylic acid in alkali to cause the reaction. For example, a sufficient amount of an alkaline aqueous solution is added to 2 mol of 3,5-di-tert-butylsalicylic acid (produced from the starting material 2,4-di-tert-butylphenol by the Kolbe-Schmitt reaction) and dissolved with heating. Separately, an aqueous solution incorporating 1 mol of a zinc provider is prepared. While heating this aqueous solution, the aforementioned aqueous solution of 3,5-di-tert-butylsalicylic acid is added drop by drop, and the reaction is carried out with heating and pH adjustment; after completion of the reaction, the reaction mixture is filtered and the cake filtered off is washed with water and dried. Examples of zinc providers include, but are not limited to, zinc sulfate, zinc chloride and zinc acetate.
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Synthesis routes and methods II

Procedure details

106 grams of crude 2,6-di-tert-butylphenol containing 75.4% 2,6-di-tert-butylphenol and 0.43% 2-sec-6-tert-di-butylphenol was transalkylated with phenol using 5 grams of Dowex® 2030 ion exchange resin (DR-2030; a styrenic plastic bead functionalized with sulfonic acid groups) at 75° C. for 5 hours to produce 75.4% 2,4-di-tert-butylphenol containing 0.3% 2-sec-4-tert-di-butylphenol and no measurable amounts of 2-sec-6-tert-di-butylphenol.
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Synthesis routes and methods III

Procedure details

A suspension of 20 parts of phenol and 0.6 part of ion exchange resin is prepared in a stirred reactor at 85° C. and 1 bar pressure, whilst stirring at 500 rpm, and 7 parts of isobutylene are passed in. The ion exchange resin is a sulfonated styrene/divinylbenzene copolymer resin, which has been dehydrated under reduced pressure for 20 hours at 100° C. before being used; it has a gel structure and its particle size is from 20 to 150 micrometers. The suspension is then stirred constantly in the reactor at 500 rpm. After 6 hours, 2.5 parts of phenol and 380 parts by volume of isobutylene are introduced per hour at 115° C. and 1 bar pressure and correspondingly 3.5 parts per hour of suspension are filtered through a suction line equipped with a metal filter (pore diameter 10 micrometers) and subjected to fractional distillation. After 200 hours' operation, 316 parts (88% of theory, based on starting material II) of 4-tert.-butylphenol of boiling point 143°-145° C./50 millibars are obtained, accompanied by 19.8 parts (5.5% of theory, based on starting material II) of 2-tert.-butylphenol and 9.9 parts (6.5% of theory, based on starting material II) of 2,4-di-tert.-butylphenol. The conversion is 60% of theory, based on phenol employed. The starting material II is consumed practically quantitatively.
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20
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sulfonated styrene divinylbenzene
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Synthesis routes and methods IV

Procedure details

Preferably, the outer and inner layers comprise antioxidants as authorized by the European Pharmacopeia, such as butylhydroxytoluene; ethylene bis(3,3-bis(3(1,1-dimethylethyl)-4-hydroxy-phenyl) butanoate); pentaerythrityl tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate) or IRGANOX 1010®, 4,4′,4″-(2,4,6 trimethylbenzene-1,3,5-tri-yltrismethylene)-tris(2,6-bis(1,1-dimethyl-ethyl)phenol) also designated IRGANOX 1330®; octadecyle 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate or IRGANOX 1076®; phosphite tris(2,4-bis(1,1-dim ethylethyl)-phenyl) or IRGAPHOS 168®; 1,3,5-tris(3,5-di-tert-butyl-4-hydroxybenzyl)-s-triazine-2,4,6(1H,3H,5H)-trione or IRGANOX 3114®; 2,2′-bis(octadecyloxy)-5,5′-spirobi(1,3,2-dioxaphosphinane); dioctadecyle disulfide, didodecyl 3,3′-thiodipropanoate; dioctadecyle 3,3′-thiodipropanoate; or a mixture of seven components that are obtained from the reaction of di-tert-butyl phosphite with trichloride biphosphorus, with biphenyle and 2,4-bis(1,1-dimethylethyl)phenol; copolymer of dimethyl succinate and of (4-hydroxy-2,2,6,6-tetramethylpiperidin-1-yl)ethanol, or a mixture of at least two of these additives.
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tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)-propionate)
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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